molecular formula C14H20NO3P B14285835 Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate CAS No. 116044-83-8

Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate

Cat. No.: B14285835
CAS No.: 116044-83-8
M. Wt: 281.29 g/mol
InChI Key: BQGAHIHSAAZDCP-UHFFFAOYSA-N
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Description

Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe reaction conditions often involve the use of catalysts such as samarium triflate and solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phosphinate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted benzoxazole derivatives and phosphinate esters.

Scientific Research Applications

Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can engage in π-π stacking interactions, while the phosphinate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [(1,3-benzothiazol-2-yl)methyl]tert-butylphosphinate: Similar structure but contains a sulfur atom instead of oxygen.

    Ethyl [(1,3-benzimidazol-2-yl)methyl]tert-butylphosphinate: Contains an imidazole ring instead of a benzoxazole ring.

Uniqueness

Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

116044-83-8

Molecular Formula

C14H20NO3P

Molecular Weight

281.29 g/mol

IUPAC Name

2-[[tert-butyl(ethoxy)phosphoryl]methyl]-1,3-benzoxazole

InChI

InChI=1S/C14H20NO3P/c1-5-17-19(16,14(2,3)4)10-13-15-11-8-6-7-9-12(11)18-13/h6-9H,5,10H2,1-4H3

InChI Key

BQGAHIHSAAZDCP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2O1)C(C)(C)C

Origin of Product

United States

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